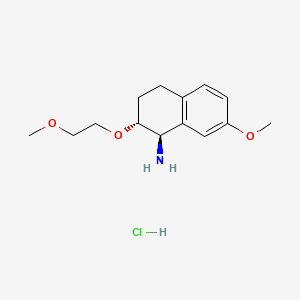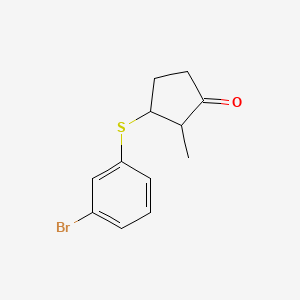![molecular formula C8H11ClN2O B13545127 [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol is a chemical compound belonging to the pyrimidine family. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a chloro group at position 2, an isopropyl group at position 6, and a methanol group at position 4 of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and isopropylamine.
Alkylation: The 2-chloropyrimidine undergoes alkylation with isopropylamine to introduce the isopropyl group at position 6.
Hydroxymethylation: The resulting intermediate is then subjected to hydroxymethylation using formaldehyde and a suitable base to introduce the methanol group at position 4.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines.
Major Products
Oxidation: The major products include [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]formaldehyde and [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]carboxylic acid.
Reduction: The major product is [2-Hydro-6-(propan-2-yl)pyrimidin-4-yl]methanol.
Substitution: The major products depend on the nucleophile used, such as [2-Amino-6-(propan-2-yl)pyrimidin-4-yl]methanol when using amines.
Applications De Recherche Scientifique
[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The isopropyl group and methanol group contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-Chloro-6-methylpyrimidin-4-yl]methanol
- [2-Chloro-6-ethylpyrimidin-4-yl]methanol
- [2-Chloro-6-(tert-butyl)pyrimidin-4-yl]methanol
Uniqueness
Compared to similar compounds, [2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol has a unique combination of substituents that confer specific chemical and biological properties. The isopropyl group at position 6 provides steric hindrance, which can influence the compound’s reactivity and binding interactions. The presence of the methanol group at position 4 allows for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C8H11ClN2O |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
(2-chloro-6-propan-2-ylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)7-3-6(4-12)10-8(9)11-7/h3,5,12H,4H2,1-2H3 |
Clé InChI |
SMPXIULPWZZIHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=NC(=C1)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



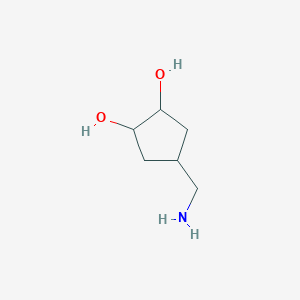
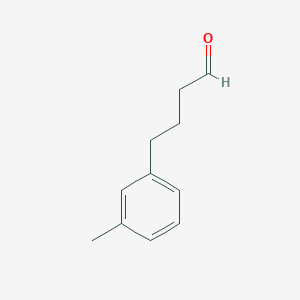
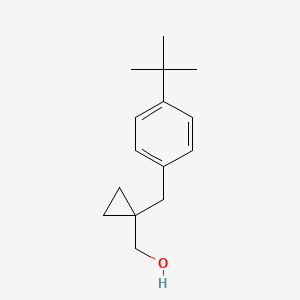
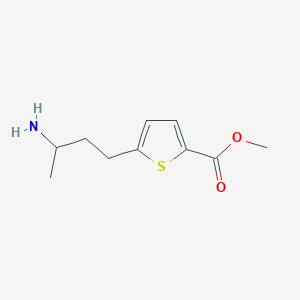
![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
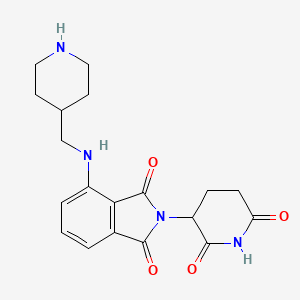
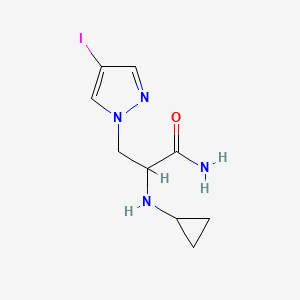
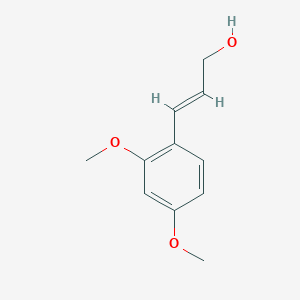
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)
